N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct structural motifs:
- N2-substituent: A tetrahydrofuran-2-ylmethyl group, introducing a heterocyclic ether moiety that may enhance solubility and influence hydrogen-bonding interactions.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h12-13H,1-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXHKXVXQLEUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethanol and tetrahydrofuran-2-ylmethanol. These compounds undergo a series of reactions including esterification, amidation, and spirocyclization under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their structural/functional distinctions:
Key Comparative Insights
Structural Diversity :
- The target compound and S336 both feature rigid aromatic/spirocyclic groups but differ in electronic properties. S336’s pyridinyl and dimethoxybenzyl groups enhance π-π stacking and hydrogen-bonding capacity, critical for umami receptor activation . In contrast, the target’s tetrahydrofuran and spirocyclic groups may prioritize solubility and metabolic stability over receptor binding.
- Antiviral oxalamides (e.g., compound 14 ) incorporate heterocyclic thiazole and pyrrolidine moieties, which likely interact with viral envelope proteins. The absence of such groups in the target compound suggests divergent mechanisms of action.
Metabolic Stability :
- S336 and the target compound share resistance to amide hydrolysis in hepatocytes, attributed to steric hindrance from bulky substituents (spirocyclic or aromatic) . This contrasts with simpler oxalamides (e.g., compound 17 ), where hydrolysis data are unreported but assumed less stable.
Synthetic Challenges :
- Yields for oxalamides vary widely (35–53%), influenced by stereochemistry (e.g., compound 14’s 39% yield as a 1:1 stereomix ) and purification complexity. The target compound’s spirocyclic synthesis likely requires multi-step ketal formation, analogous to methods in , but specific protocols are undocumented.
Analytical Characterization :
- LC-MS and NMR are standard for oxalamide validation. For example, compound 14’s LC-MS (m/z 409.28 ) and compound 17’s 1H NMR (aromatic protons at δ 7.41–7.82 ) provide benchmarks. The target compound’s tetrahydrofuran moiety would exhibit distinct NMR signals (e.g., δ 3.5–4.0 for ether protons) .
Research Findings and Implications
- Spirocyclic Advantages : The 1,4-dioxaspiro[4.5]decane group in the target compound may improve metabolic stability and bioavailability compared to linear analogs, as seen in pesticide chemicals (e.g., etaconazole ).
- Functional Versatility : Oxalamides’ adaptability—ranging from flavorants to antivirals—highlights the scaffold’s utility. The target compound’s structural features position it as a candidate for further exploration in drug discovery or flavor chemistry.
- Unanswered Questions : Biological activity data for the target compound are absent in the evidence. Future studies should prioritize assays (e.g., umami receptor activation or antiviral screening ) to elucidate its functional profile.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group, which is significant in various biochemical interactions. Understanding its biological activity is crucial for its potential applications in pharmacology and medicinal chemistry.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features a 1,4-dioxaspiro framework, contributing to its three-dimensional conformation, and a tetrahydrofuran moiety, which may enhance its solubility and interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Analgesic effects : Evidence indicates that it may provide pain relief by interacting with pain signaling pathways.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as receptors or enzymes involved in inflammatory and pain pathways. The spirocyclic structure allows for unique binding interactions that could inhibit or modulate target activity effectively.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various oxalamides, including this compound. It was found to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Study 2: Analgesic Efficacy
In a mouse model of acute pain (formalin test), the compound demonstrated significant antinociceptive activity compared to controls. The results suggested that the compound could serve as a novel analgesic agent with a favorable safety profile .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide | Contains a p-tolyl group | Exhibits different binding affinities |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(mesityloxalamide) | Features mesityl groups | May have steric hindrance affecting reactivity |
The distinct combination of spirocyclic structure and oxalamide functionality in this compound contributes to its unique biological properties compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?
Methodological Answer: The synthesis typically involves a two-step coupling strategy:
Spirocyclic Amine Preparation : The 1,4-dioxaspiro[4.5]decane-2-methanamine moiety can be synthesized via cyclization of diols or ketones with ethylene glycol derivatives under acidic conditions, followed by reductive amination .
Oxalamide Coupling : React the spirocyclic amine with oxalyl chloride or activated oxalate esters, followed by coupling with (tetrahydrofuran-2-yl)methylamine. Use anhydrous dioxane or THF as solvents, and monitor reaction progress via TLC or LC-MS .
Q. Key Considerations :
Q. How can researchers characterize the structure of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- 1H/13C-NMR : Identify protons and carbons in the spirocyclic and tetrahydrofuran moieties. For example, δ3.82 (s, CH3 in methoxy groups) and δ111.6–171.5 ppm (carbonyl and sp³ carbons) .
- FTIR : Confirm carbonyl stretches (ν ~1679 cm⁻¹) and N–H bonds (ν ~3317 cm⁻¹) .
- X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat conformations in the spiro ring) using single-crystal data (R factor < 0.05) .
Q. Table 1: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| CH3 (OCH3) | 3.82 (s) | Methoxy |
| C=O | 170.9, 171.5 | Oxalamide |
| Spiro C-O | 56.1 | Ether |
Q. What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in THF. Test solubility gradients using UV-Vis spectroscopy .
- Stability :
Advanced Research Questions
Q. How does the spirocyclic structure influence conformational dynamics and reactivity?
Methodological Answer:
- Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER/GAUSSIAN) to model ring puckering and steric effects. Compare with X-ray data (e.g., 1,4-dioxaspiro[4.5]decane derivatives show chair-chair conformations) .
- Reactivity Impact : The rigid spiro scaffold may restrict rotational freedom, affecting nucleophilic substitution rates. Test via kinetic studies (e.g., SN2 reactions with alkyl halides) .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
Q. What strategies optimize coupling reaction yields while minimizing side products?
Methodological Answer:
Q. Table 2: Reaction Optimization Parameters
| Condition | Yield (%) | Side Products |
|---|---|---|
| EDCI/DIPEA, THF | 73 | <5% |
| HATU/Pyridine, DMF | 68 | 10% (hydrolysis) |
Q. How to evaluate biological interactions of this compound using computational tools?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
